molecular formula C11H21BrO4 B11832223 Bromo-PEG3-THP

Bromo-PEG3-THP

Cat. No.: B11832223
M. Wt: 297.19 g/mol
InChI Key: NMSUTJVEBXQTQM-UHFFFAOYSA-N
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Description

Bromo-PEG3-THP: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has the molecular formula C11H21BrO4 and a molecular weight of 297.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route typically involves the reaction of a PEG derivative with a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of Bromo-PEG3-THP involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG3-THP primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions involve the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are PEG-based compounds with various functional groups, depending on the nucleophile used .

Mechanism of Action

Bromo-PEG3-THP functions as a linker in PROTACs, which work by bringing a target protein into proximity with an E3 ubiquitin ligase. This ligase tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome. The PEG-based structure of this compound provides flexibility and solubility, facilitating the interaction between the target protein and the E3 ligase .

Comparison with Similar Compounds

Uniqueness: Bromo-PEG3-THP is unique due to its specific balance of length and flexibility, making it particularly effective as a PROTAC linker. Its PEG-based structure enhances solubility and biocompatibility, which are crucial for its applications in biological systems .

Properties

Molecular Formula

C11H21BrO4

Molecular Weight

297.19 g/mol

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]oxane

InChI

InChI=1S/C11H21BrO4/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11H,1-10H2

InChI Key

NMSUTJVEBXQTQM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCBr

Origin of Product

United States

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